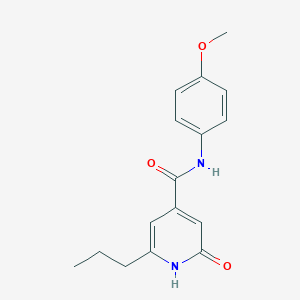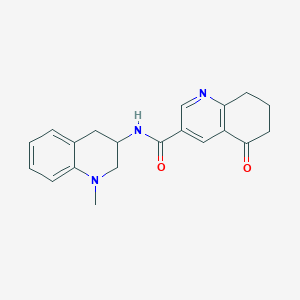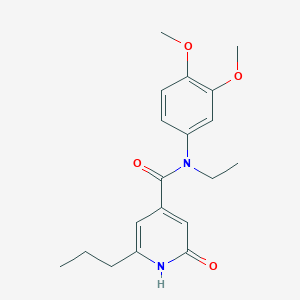![molecular formula C15H19N5 B7435907 N-[(1-methylindol-2-yl)methyl]-2-propan-2-yl-1,2,4-triazol-3-amine](/img/structure/B7435907.png)
N-[(1-methylindol-2-yl)methyl]-2-propan-2-yl-1,2,4-triazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-methylindol-2-yl)methyl]-2-propan-2-yl-1,2,4-triazol-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a triazole derivative that has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
The mechanism of action of N-[(1-methylindol-2-yl)methyl]-2-propan-2-yl-1,2,4-triazol-3-amine involves the inhibition of various signaling pathways that are involved in cell growth and proliferation. The compound has been shown to inhibit the Akt/mTOR pathway, which is a key pathway involved in the regulation of cell growth and proliferation. Additionally, the compound has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-[(1-methylindol-2-yl)methyl]-2-propan-2-yl-1,2,4-triazol-3-amine has been shown to have several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, the compound has been shown to inhibit the expression of various pro-inflammatory cytokines such as IL-6 and TNF-α. The compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[(1-methylindol-2-yl)methyl]-2-propan-2-yl-1,2,4-triazol-3-amine in lab experiments include its high potency and specificity towards cancer cells. Additionally, the compound has been shown to have low toxicity towards normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-[(1-methylindol-2-yl)methyl]-2-propan-2-yl-1,2,4-triazol-3-amine. One potential direction is the development of new analogs of the compound that have improved solubility and bioavailability. Additionally, the compound could be studied for its potential use in combination therapy with other chemotherapeutic agents. Finally, the compound could be studied for its potential use in the treatment of other diseases such as diabetes and cardiovascular diseases.
In conclusion, N-[(1-methylindol-2-yl)methyl]-2-propan-2-yl-1,2,4-triazol-3-amine is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. The compound has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.
Synthesemethoden
The synthesis of N-[(1-methylindol-2-yl)methyl]-2-propan-2-yl-1,2,4-triazol-3-amine has been achieved through several methods. One of the most commonly used methods involves the reaction of 1-methylindole-2-carboxaldehyde with 2-azido-2-methylpropane in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with a triazole compound to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-[(1-methylindol-2-yl)methyl]-2-propan-2-yl-1,2,4-triazol-3-amine has been extensively studied for its potential therapeutic applications. One of the most promising applications is in the treatment of cancer. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, the compound has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-[(1-methylindol-2-yl)methyl]-2-propan-2-yl-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-11(2)20-15(17-10-18-20)16-9-13-8-12-6-4-5-7-14(12)19(13)3/h4-8,10-11H,9H2,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVLMSXOFRPBTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NC=N1)NCC2=CC3=CC=CC=C3N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-methylindol-2-yl)methyl]-2-propan-2-yl-1,2,4-triazol-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[4-(1H-pyrazol-4-ylmethyl)piperazine-1-carbonyl]piperidine-1-carboxylate](/img/structure/B7435825.png)

![2-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(hydroxymethyl)pyridin-2-yl]acetamide](/img/structure/B7435833.png)

![N-[4-(difluoromethylsulfonyl)phenyl]-3-(1,3-dioxolan-2-yl)pyrrolidine-1-carboxamide](/img/structure/B7435837.png)
![2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-ol](/img/structure/B7435842.png)


![4-[5-(3,5-Dimethyl-1-propylpyrazol-4-yl)-2-methoxyphenyl]-4-oxobutanoic acid](/img/structure/B7435875.png)
![N-[[3-(hydroxymethyl)morpholin-3-yl]methyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B7435878.png)
![2-chloro-N-[(5-methyl-1H-imidazol-2-yl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B7435886.png)

![N-[1-(3-phenylpropylsulfonyl)piperidin-3-yl]methanesulfonamide](/img/structure/B7435925.png)
![N-[[1-(3-phenylpropylsulfonyl)piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B7435928.png)